N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene derivative: Starting with a thiophene precursor, functional groups are introduced through electrophilic substitution reactions.
Introduction of the dimethylamino group: This step involves the alkylation of the thiophene derivative with a dimethylamine source under basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine, which can influence its chemical properties and applications.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide: Features methyl groups instead of fluorine, potentially altering its steric and electronic properties.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both fluorine atoms and the thiophene ring. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, while the thiophene ring contributes to its aromaticity and potential biological activity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S2/c1-18(2)13(10-5-6-21-9-10)8-17-22(19,20)14-7-11(15)3-4-12(14)16/h3-7,9,13,17H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPNLWHWUMNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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